molecular formula C18H20FN3OS B5807340 N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide CAS No. 6046-23-7

N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Cat. No.: B5807340
CAS No.: 6046-23-7
M. Wt: 345.4 g/mol
InChI Key: JCPIWTOZSRDACY-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a piperazine-derived compound featuring a carbothioamide group linked to a 4-fluorophenyl substituent and a 2-methoxyphenyl group on the piperazine ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, particularly neurotransmitter receptors. The 2-methoxyphenyl moiety is a common pharmacophore in serotonin (5-HT) and dopamine receptor ligands, while the 4-fluorophenyl group enhances lipophilicity and metabolic stability .

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c1-23-17-5-3-2-4-16(17)21-10-12-22(13-11-21)18(24)20-15-8-6-14(19)7-9-15/h2-9H,10-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPIWTOZSRDACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40975869
Record name N-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200963
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6046-23-7
Record name N-(4-Fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40975869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a piperazine core substituted with a fluorophenyl group and a methoxyphenyl group, contributing to its unique pharmacological profile. The molecular formula is C18_{18}H20_{20}FN3_3OS, with a molecular weight of approximately 345.44 g/mol. The presence of the fluorine atom is significant as it can influence the electronic properties and biological interactions of the molecule.

This compound exhibits its biological activity primarily through:

  • Receptor Modulation : The compound has been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors, which are crucial for mood regulation and psychotropic effects.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit enzymes involved in cancer metabolism, indicating potential anticancer properties.

Biological Activities

The biological activities of this compound can be categorized as follows:

  • Anticancer Activity : Research indicates that compounds within the piperazine family often exhibit antiproliferative effects against various cancer cell lines. For instance, similar compounds have shown effectiveness in inhibiting cell growth in leukemia models by inducing necroptosis—a regulated form of cell death .
  • Antimicrobial Properties : Some studies suggest that piperazine derivatives possess antimicrobial activity, making them candidates for developing new antibiotics .
  • Neuropharmacological Effects : The interaction with serotonin and dopamine receptors suggests potential applications in treating psychiatric disorders, including depression and anxiety .

1. Antiproliferative Effects

A study investigating the antiproliferative effects of piperazine derivatives found that this compound significantly inhibited the growth of K562 leukemia cells. The mechanism involved necroptotic signaling pathways, which were linked to increased expression of TNF-R1 and mRNA levels of CYLD without caspase activation .

2. Receptor Binding Studies

Binding affinity assays demonstrated that this compound interacts effectively with dopamine D2_2 and D4_4 receptors, indicating its potential as a therapeutic agent in neuropharmacology . The selectivity for these receptors suggests it could be developed for treating conditions like schizophrenia or bipolar disorder.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential:

Compound NameMolecular FormulaKey Biological Activity
N-(4-chlorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamideC18_{18}H20_{20}ClN3_3OSAnticancer activity
N-(4-bromophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamideC18_{18}H20_{20}BrN3_3OSAntimicrobial properties
N-(2-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamideC18_{18}H20_{20}FN3_3OSNeuropharmacological effects

This table highlights how variations in substituents (fluorine, chlorine, bromine) can lead to differences in biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related piperazine-carbothioamides and carboxamides, highlighting substituent effects and biological activities.

Compound Substituents Molecular Formula Key Findings Reference
N-(4-fluorophenyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide Piperazine: 2-methoxyphenyl; Carbothioamide: 4-fluorophenyl C₁₈H₁₉FN₃OS Predicted CNS activity due to 2-methoxyphenylpiperazine motif; carbothioamide may enhance receptor binding.
4-(2-Fluorophenyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide Piperazine: 2-fluorophenyl; Carbothioamide: 4-methoxyphenyl C₁₈H₂₀FN₃OS Positional isomer of the target compound; swapped substituents may alter 5-HT1A/D3 receptor selectivity.
N-(4-chlorophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide Piperazine: 5-CF₃-pyridinyl; Carbothioamide: 4-chlorophenyl C₁₇H₁₆ClF₃N₄S High lipophilicity from CF₃ group; potential kinase or enzyme inhibition.
N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide (NCT-503) Piperazine: 4-CF₃-benzyl; Carbothioamide: 4,6-dimethylpyridinyl C₂₁H₂₃F₃N₄S PHGDH inhibitor; CF₃ group critical for enzyme binding. Inactive without CF₃.
N-(3-pyridinyl)-4-(2-methoxyphenyl)piperazine-1-carbothioamide Piperazine: 2-methoxyphenyl; Carbothioamide: 3-pyridinyl C₁₇H₂₀N₄OS Pyridinyl group may enhance blood-brain barrier penetration; untested for receptor affinity.

Key Structural Differences and Pharmacological Implications

Substituent Position and Electronic Effects The 2-methoxyphenyl group on the piperazine ring (target compound) is associated with 5-HT1A receptor binding, as seen in p-MPPI and p-MPPF (), which are 5-HT1A antagonists . The 4-fluorophenyl carbothioamide group in the target compound introduces moderate electron-withdrawing effects, balancing solubility and membrane permeability. In contrast, the 4-CF₃-benzyl group in NCT-503 () strongly withdraws electrons, enhancing enzyme inhibition but reducing CNS penetration .

Carbothioamide vs. Carboxamide Linkers

  • Carbothioamides (C=S) exhibit stronger hydrogen-bond acceptor capacity than carboxamides (C=O). In dopamine D3 receptor ligands (), replacing the carboxamide with a carbothioamide increased D3R selectivity by >1000-fold due to improved interactions with the E2 loop .

Aromatic Heterocycles

  • Pyridinyl substituents (e.g., ) enhance solubility and bioavailability. However, the 3-pyridinyl group in may sterically hinder receptor binding compared to the 4-fluorophenyl group in the target compound .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound (logP ~3.5, estimated) is less lipophilic than NCT-503 (logP ~4.2) due to the absence of CF₃, favoring CNS penetration .
  • Metabolic Stability: Fluorine in the 4-fluorophenyl group reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs .

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